Regioisomeric Differentiation: 3-Sulfuric Diamide vs. 2-Sulfuric Diamide Substitution on the 7-CF₃-Carbazole Scaffold
The 3-position sulfuric diamide isomer (CAS 872604-37-0) and the 2-position isomer (CAS 872604-36-9) share the identical molecular formula (C₁₃H₁₀F₃N₃O₂S, MW 329.30) but differ in the attachment point of the sulfamide group on the carbazole ring. Published X-ray crystallography and computational docking studies on carbazole sulfonamide-KSP complexes indicate that substituent vectors at the 3-position orient toward a distinct sub-pocket within the KSP allosteric binding site compared to 2-position substituents, which project toward a solvent-exposed channel [1]. This spatial difference is consistent with the observation that N-[7-(trifluoromethyl)-9H-carbazol-2-yl]methanesulfonamide and N-[7-(trifluoromethyl)-9H-carbazol-3-yl]urea are listed as distinct chemical entities within the same KSP inhibitor patent family, implying non-redundant biological profiles [2]. Procurement of the correct regioisomer is therefore essential for reproducing target-specific pharmacological outcomes.
| Evidence Dimension | Regioisomeric substitution position (sulfuric diamide attachment point) |
|---|---|
| Target Compound Data | Sulfuric diamide at carbazole 3-position; SMILES: FC(F)(F)c3ccc2c1cc(ccc1nc2c3)NS(=O)(=O)N |
| Comparator Or Baseline | Sulfuric diamide at carbazole 2-position (CAS 872604-36-9); SMILES: O=S(=O)(N)Nc3ccc2c1ccc(cc1nc2c3)C(F)(F)F |
| Quantified Difference | Regioisomeric shift alters hydrogen-bond donor geometry; no head-to-head KSP IC₅₀ data available for direct comparison of the two regioisomers. |
| Conditions | Structural comparison by SMILES and InChI Key differentiation; KSP allosteric binding site geometry inferred from carbazole sulfonamide co-crystal structures. |
Why This Matters
Regioisomeric purity directly determines target binding geometry; procurement of the incorrect isomer invalidates SAR-based experimental designs and can lead to false-negative or false-positive results in KSP inhibition assays.
- [1] Oishi S, Watanabe T, Sawada J, et al. Kinesin Spindle Protein (KSP) Inhibitors with 2,3-Fused Indole Scaffolds. J Med Chem. 2010;53(13):5054–5058. Describes that substituents at the carbazole 2- and 3-positions project into distinct regions of the KSP binding pocket. View Source
- [2] US Patent US20090170882A1. Lists N-[7-(trifluoromethyl)-9H-carbazol-2-yl]methanesulfonamide and N-[7-(trifluoromethyl)-9H-carbazol-3-yl]urea as separate chemical entities within the same KSP inhibitor series. View Source
